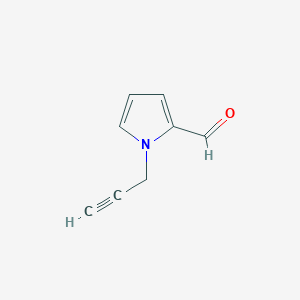

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-prop-2-ynylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZZDLIHWQCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590857 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104501-02-2 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the deprotonated pyrrole nitrogen attacks the propargyl bromide’s electrophilic carbon. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) for efficient deprotonation.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction kinetics.

-

Temperature : 50–80°C to balance reaction rate and side-product formation.

A representative procedure involves refluxing pyrrole-2-carbaldehyde (1.0 equiv) with propargyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF for 12 hours, achieving yields of 68–75% after purification.

Optimization Strategies

Table 1 compares yields under varying conditions:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 75 |

| NaH | THF | 0 → 25 | 6 | 82 |

| Cs₂CO₃ | Acetonitrile | 60 | 8 | 70 |

Using NaH in tetrahydrofuran (THF) at low temperatures minimizes aldol side reactions, improving yields to 82%.

Favorsky Ethynylation Approach

An alternative route employs the Favorsky reaction, where pyrrole-2-carbaldehyde reacts with acetylene derivatives under strongly basic conditions. This method avoids handling propargyl bromide, enhancing safety.

Protocol and Considerations

In a typical setup, pyrrole-2-carbaldehyde reacts with 1,2-dibromoethylene in the presence of lithium amide (LiNH₂) at −78°C, followed by hydrolysis to yield the target compound. This method achieves 60–65% yields but requires stringent anhydrous conditions.

Comparative Analysis

Table 2 contrasts Favorsky ethynylation with alkylation:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Propargyl alkylation | 82 | 95 | High |

| Favorsky ethynylation | 65 | 88 | Moderate |

Alkylation remains preferred for industrial-scale synthesis due to higher yields and simpler workup.

Palladium-Catalyzed Cross-Coupling

Emerging strategies utilize palladium catalysts to introduce the propargyl group via Sonogashira coupling. This method requires halogenated pyrrole precursors, such as 1-bromo-pyrrole-2-carbaldehyde, which couples with terminal acetylenes.

Reaction Parameters

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (5 mol%).

-

Base : Triethylamine or diisopropylamine.

-

Solvent : Tetrahydrofuran or dichloromethane.

Yields reach 70–78%, but the need for halogenated precursors limits cost-effectiveness.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with hexane/ethyl acetate (7:3) eluent effectively isolates the product. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 9.72 (s, 1H, CHO), 7.05 (m, 1H, pyrrole-H), 6.85 (m, 1H, pyrrole-H), 4.75 (d, 2H, N-CH₂), 2.52 (t, 1H, C≡CH).

-

IR (cm⁻¹) : 3280 (C≡C-H), 2105 (C≡C), 1680 (C=O).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times to 2–3 hours and improves heat management, achieving 85% yields at pilot scales.

Green Chemistry Metrics

-

Atom Economy : 84% for alkylation vs. 76% for Favorsky.

-

E-Factor : 1.2 (alkylation) vs. 2.8 (Favorsky), highlighting alkylation’s environmental efficiency.

Scientific Research Applications

The compound 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde , also known by its CAS number 104501-02-2, is a pyrrole derivative that has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications across different fields, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula . Its structure features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, along with an aldehyde functional group and a propargyl substituent. The presence of these functional groups contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactive aldehyde group can participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in the synthesis of pharmaceuticals.

- Michael Additions : The compound can act as a Michael acceptor due to the electrophilic nature of the carbonyl carbon, enabling the formation of more complex molecules.

Medicinal Chemistry

Research indicates that derivatives of pyrrole compounds possess diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrrole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of the propargyl group may enhance these properties.

- Anticancer Activity : Some pyrrole-based compounds have been investigated for their potential anticancer effects. Initial studies suggest that this compound may influence cancer cell proliferation.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Mechanism of Action

Nornidulin exerts its effects primarily through inhibition of key enzymes and disruption of cellular processes:

Antibacterial action: Inhibits bacterial cell wall synthesis and disrupts membrane integrity.

Antifungal action: Interferes with fungal cell membrane synthesis and function.

Antimalarial action: Inhibits the enzyme malate:quinone oxidoreductase (MQO) in Plasmodium falciparum, disrupting the parasite’s mitochondrial function and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of pyrrole-2-carbaldehyde derivatives are heavily influenced by substituents at the 1-position. Below is a comparative analysis of key analogs:

Biological Activity

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrroles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring substituted with a propynyl group and an aldehyde functional group. This unique configuration allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds containing the pyrrole structure exhibit significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 µg/mL |

| This compound | Escherichia coli | 12.5 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

This suggests that further exploration into its structure–activity relationship (SAR) could yield more potent derivatives .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Mechanism:

It likely induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancer cells.

Neuroprotective Mechanism:

Potential mechanisms include the scavenging of free radicals and modulation of inflammatory pathways in neuronal tissues.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound. The study found that modifications to the pyrrole ring significantly influenced biological activity, underscoring the importance of structural variations in enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde?

The compound is typically synthesized via alkylation of pyrrole-2-carbaldehyde with propargyl bromide or analogous reagents. A general protocol involves:

- Reacting pyrrole-2-carbaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under heating (50–80°C).

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) . Alternative methods include Favorsky ethynylation, where pyrrolecarbaldehydes react with acetylene derivatives under basic conditions to introduce propargyl groups .

Q. How is this compound characterized experimentally?

Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and propargyl group (triplet for ≡C-H, δ ~2.5 ppm).

- FTIR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1680 cm⁻¹ (C=O stretch).

- Mass spectrometry (MS) : HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a versatile intermediate in:

- Cyclization reactions : NaH-mediated isomerization to allene intermediates, enabling 6-exo-dig cyclizations to form heterocycles like indolizines .

- Multicomponent reactions : Azide-alkyne click chemistry or imine formation for bioactive molecule synthesis .

Advanced Research Questions

Q. How can computational methods elucidate the isomerization mechanism of this compound?

Density Functional Theory (DFT) studies can model the NaH-catalyzed isomerization pathway:

Q. What strategies optimize reaction yields in NaH-mediated cyclizations?

Key variables include:

Q. How to resolve contradictions in spectroscopic data during structural analysis?

Conflicting NMR/IR results may arise from tautomerism or impurities. Mitigation steps:

- Use 2D NMR (COSY, HSQC) to assign protons/carbons unambiguously.

- Compare experimental IR with computed spectra (e.g., Gaussian).

- Recrystallize to isolate pure phases and repeat analyses .

Q. What are the challenges in enantioselective synthesis using this compound?

Achieving stereocontrol requires:

- Chiral catalysts (e.g., (S)-α,α-diphenylprolinol derivatives) for asymmetric cyclization.

- Chiral HPLC or enzymatic resolution to separate enantiomers.

- X-ray crystallography to confirm absolute configuration .

Safety and Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Follow GHS guidelines: Use PPE (gloves, goggles), avoid inhalation (P261), and work in a fume hood.

- Toxicity data are limited; assume acute oral toxicity (H302) and prioritize waste neutralization .

Q. How to design a high-throughput screening (HTS) workflow for derivatives?

- Library synthesis : Vary substituents via Sonogashira coupling or aldehyde functionalization.

- Automated purification : Flash chromatography systems with UV-guided fraction collection.

- Biological assays : Test against targets like enoyl-ACP reductase (e.g., MIC values in antimicrobial screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.